2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFOHYHWMWETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Molecular Formula : C16H18N2OS
- Molecular Weight : 298.39 g/mol
The structural features of this compound include a quinazoline moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological activity.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed that it effectively induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.5 | Activation of caspase-3 and -9 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >64 µg/mL | Weak |
| Bacillus subtilis | 16 µg/mL | Moderate |
The biological activity of 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.
- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
Study on Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Clinical Trials
Currently, there are ongoing clinical trials assessing the safety and efficacy of quinazoline derivatives similar to this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes with manageable side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
